molecular formula C18H18N2O3 B2413539 N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide CAS No. 338774-97-3

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide

Cat. No.: B2413539
CAS No.: 338774-97-3
M. Wt: 310.353
InChI Key: ZWMRWPAQYCKGCU-UHFFFAOYSA-N
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Description

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an acetyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyridine derivative with benzenecarboxamide under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide
  • N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzamide

Uniqueness

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxo-1-prop-2-enylpyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-10-20-12(2)15(13(3)21)11-16(18(20)23)19-17(22)14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMRWPAQYCKGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1CC=C)NC(=O)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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